REACTION_CXSMILES
|
[CH:1]1(C(C2C=C(OC)C=C(OC)C=2)=O)CCCCC1.[CH:19]1([C:24]([C:27]2[CH:32]=[C:31]([O:33][CH3:34])[CH:30]=[C:29]([O:35][CH3:36])[CH:28]=2)([CH3:26])[CH3:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>CCCCCC.C(OCC)(=O)C>[CH:19]1([C:24]([C:27]2[CH:28]=[C:29]([O:35][CH3:36])[CH:30]=[C:31]([O:33][CH3:34])[CH:32]=2)([CH3:26])[CH3:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:1]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)C1=CC(=CC(=C1)OC)OC
|
Name
|
Compound 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C)(C)C1=CC(=CC(=C1)OC)OC
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C)(C)C1=CC(=CC(=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |